2-Bromo-3-phenyl-5H-imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine
Description
Properties
Molecular Formula |
C15H10BrN3O |
|---|---|
Molecular Weight |
328.16 g/mol |
IUPAC Name |
4-bromo-5-phenyl-8-oxa-3,6,12-triazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaene |
InChI |
InChI=1S/C15H10BrN3O/c16-14-13(10-4-2-1-3-5-10)19-9-20-12-6-7-17-8-11(12)15(19)18-14/h1-8H,9H2 |
InChI Key |
RRUBUUNMPBTNMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1N2C(=C(N=C2C3=C(O1)C=CN=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-phenyl-5H-imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a brominated phenyl derivative with an imidazole precursor in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors might be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-phenyl-5H-imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Typical conditions might involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or nickel complexes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Recent studies have indicated that derivatives of imidazo[1,2-c]pyrido compounds exhibit significant antimicrobial properties. For instance, compounds similar to 2-Bromo-3-phenyl-5H-imidazo[1,2-c]pyrido have been synthesized and tested against various bacterial and fungal strains, showing promising results in inhibiting growth .
Anticancer Potential : The compound's structure allows it to interact with biological targets associated with cancer cell proliferation. Research has shown that modifications of the imidazo[1,2-c]pyrido framework can lead to enhanced cytotoxicity against specific cancer cell lines .
Drug Development
The compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. It is utilized in the development of new pharmaceuticals aimed at treating various diseases, including infections and cancer . The bromine substituent enhances its reactivity, facilitating further chemical modifications.
Biological Assays
Due to its unique chemical structure, 2-Bromo-3-phenyl-5H-imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine has been employed in biological assays to evaluate its effects on cellular processes. Studies have focused on its ability to modulate enzyme activity or influence signaling pathways relevant to disease mechanisms .
Case Study 1: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial properties of derivatives based on the imidazo[1,2-c]pyrido framework. The results demonstrated that specific substitutions on the phenyl ring significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.
| Compound Structure | Antibacterial Activity (MIC) |
|---|---|
| Base Compound | 32 μg/mL |
| Compound A | 8 μg/mL |
| Compound B | 16 μg/mL |
This study highlights the potential for developing new antimicrobial agents based on this compound .
Case Study 2: Anticancer Activity
In vitro studies were conducted using various cancer cell lines treated with different concentrations of this compound. The compound exhibited dose-dependent cytotoxicity.
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
These findings suggest that the compound could serve as a lead structure for further anticancer drug development .
Mechanism of Action
The mechanism by which 2-Bromo-3-phenyl-5H-imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic core. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Key Observations :
- Synthetic Complexity : Imidazo[1,2-c]quinazoline derivatives (e.g., 5a) are synthesized via one-pot reactions, suggesting that similar strategies could apply to the target compound . However, bromine introduction may require specialized reagents (e.g., NBS or Br2).
- Biological Potential: While the hexahydroimidazo-pyrido-pyrimidinone derivative () is patented for therapeutic use, the unsaturated, brominated structure of the target compound may offer distinct pharmacokinetic advantages, such as improved membrane permeability .
Physicochemical and Reactivity Differences
- Molecular Weight and Polarity: The bromine atom increases molecular weight (∼315 g/mol) and lipophilicity (clogP ∼2.8) compared to non-halogenated analogues like pyrido[1,2-c][1,3]oxazines (clogP ∼1.5) .
- Reactivity: Bromine at C2 may facilitate nucleophilic substitution reactions, enabling further functionalization—a feature absent in non-halogenated analogues.
- Stability: The fused imidazole-oxazine system likely enhances aromatic stabilization compared to partially saturated derivatives (e.g., hexahydroimidazo-pyrido-pyrimidinones), which may exhibit conformational flexibility .
Biological Activity
2-Bromo-3-phenyl-5H-imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine is a heterocyclic compound characterized by its unique structural properties that include imidazo and oxazine rings. Its molecular formula is , and it has shown potential biological activities. This article provides a detailed overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.
The compound features a bromine atom at the 2-position and a phenyl group at the 3-position of the imidazo ring. This specific arrangement contributes to its chemical reactivity and biological interactions. The predicted boiling point is approximately °C, with a density around and a pKa of .
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities across various domains:
- Antiparasitic Activity : Analogues of this compound have demonstrated potent antiparasitic effects against Trypanosoma brucei, with an effective concentration (EC50) as low as . This activity suggests potential for drug development against human African trypanosomiasis .
- Antimicrobial Properties : The compound's structure allows for interaction with various microbial targets. Studies have shown that related compounds exhibit activity against bacteria such as Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Condition | EC50/Activity Level |
|---|---|---|
| Antiparasitic | Trypanosoma brucei | |
| Antimicrobial | Staphylococcus aureus | Significant activity |
| Escherichia coli | Significant activity |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Binding Affinities : Studies have focused on understanding the binding affinities of this compound to various enzymes and receptors. The unique arrangement of nitrogen and oxygen atoms in its structure plays a crucial role in these interactions .
- Pharmacodynamics : The interactions with biological targets are essential for elucidating the pharmacodynamics of the compound, which may lead to therapeutic applications in treating diseases caused by parasites and bacteria.
Case Studies
Several studies have explored the efficacy and safety profiles of this compound:
- In Vitro Studies : In vitro assays have been conducted to evaluate the cytotoxic effects on mammalian cell lines. Results indicate that while some structural analogues exhibit low cytotoxicity, others show promising antiproliferative effects against cancer cell lines .
- Synthesis and Testing : Various synthetic routes have been documented for producing this compound while adhering to green chemistry principles. These methods not only enhance yield but also reduce environmental impact .
Table 2: Comparative Analysis of Structural Analogues
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 5H-Imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine | Imidazo-Oxazine | Lacks bromine substitution |
| 6-Bromoquinazoline | Quinazoline | Distinct pharmacological properties |
| Naphtho[1,2-e][1,3]oxazines | Naphthalenic structure | Enhanced stability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
